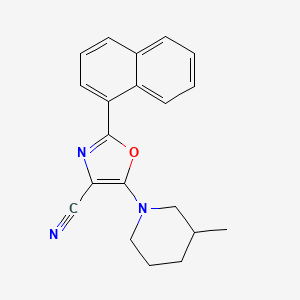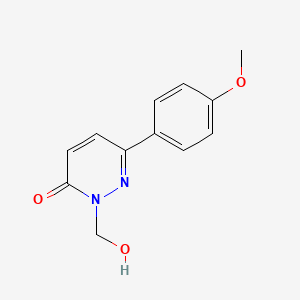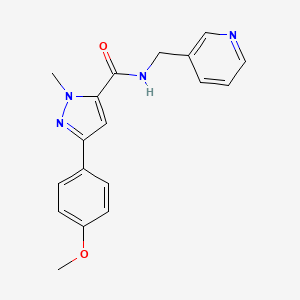![molecular formula C19H17ClN6O2 B11143925 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11143925.png)
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features an indole moiety, a methoxy group, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide.
Substitution: Formation of N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies related to its effects on cellular processes and its potential as an anticancer or antimicrobial agent.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with various biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
- 2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both the tetraazole ring and the indole moiety, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C19H17ClN6O2 |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O2/c1-28-14-3-5-18-15(9-14)12(10-22-18)6-7-21-19(27)16-8-13(2-4-17(16)20)26-11-23-24-25-26/h2-5,8-11,22H,6-7H2,1H3,(H,21,27) |
InChI Key |
HKVUFGDRXSAFKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143842.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11143850.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11143853.png)
![[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11143861.png)
![(5Z)-5-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11143868.png)

![N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11143877.png)
![N-(4-chlorophenyl)-2-{1-[(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11143885.png)
![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone](/img/structure/B11143888.png)


![N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B11143912.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11143913.png)

